(4-Ethoxy-2-methylphenyl)methanamine
Overview
Description
“(4-Ethoxy-2-methylphenyl)methanamine” is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Ethoxy-2-methylphenyl)methanamine” is1S/C10H15NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3,7,11H2,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Characterization
- A compound similar to (4-Ethoxy-2-methylphenyl)methanamine was synthesized using a polyphosphoric acid condensation route. This process was high yielding and the compound was characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activities
- Derivatives of (4-Ethoxy-2-methylphenyl)methanamine, specifically methanamine derivatives, have been synthesized and shown to exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Novel Compound Synthesis
- The reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine led to the creation of a novel coumarin derivative. This research presented a detailed spectral analysis of the new compound, indicating potential applications in pharmaceuticals or materials science (Dekić et al., 2020).
Inhibitory Properties
- A compound structurally similar to (4-Ethoxy-2-methylphenyl)methanamine was found to be a potent inhibitor of squalene epoxidase. This suggests potential applications in cholesterol synthesis regulation and related medical conditions (Horie et al., 1990).
Chiral Separation
- The separation of enantiomers of a compound structurally related to (4-Ethoxy-2-methylphenyl)methanamine was achieved using a specialized stationary phase. This demonstrates the compound's potential application in chiral discrimination and related analytical techniques (Bereznitski et al., 2002).
Cellular Imaging and Photocytotoxicity
- Iron(III) complexes involving derivatives of (4-Ethoxy-2-methylphenyl)methanamine showed potent photocytotoxic properties in red light and were successfully used for cellular imaging, indicating potential applications in cancer research and treatment (Basu et al., 2014).
properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6H,3,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVMIVGAUFJQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2-methylphenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.